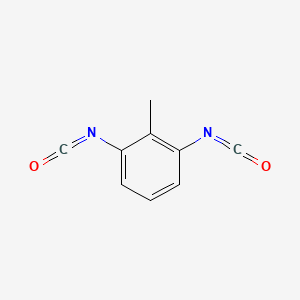

Toluene 2,6-diisocyanate is a toluene meta-diisocyanate in which the isocyanato groups are at positions 2 and 6 relative to the methyl group on the benzene ring. It has a role as a hapten and an allergen.

2,6-Diisocyanatotoluene

CAS No.: 9019-85-6

Cat. No.: VC13328123

Molecular Formula: C9H6N2O2

Molecular Weight: 174.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 9019-85-6 |

|---|---|

| Molecular Formula | C9H6N2O2 |

| Molecular Weight | 174.16 g/mol |

| IUPAC Name | 1,3-diisocyanato-2-methylbenzene |

| Standard InChI | InChI=1S/C9H6N2O2/c1-7-8(10-5-12)3-2-4-9(7)11-6-13/h2-4H,1H3 |

| Standard InChI Key | RUELTTOHQODFPA-UHFFFAOYSA-N |

| Impurities | Commercial toluene diisocyanate typically contains 20% 2,6-toluene diisocyanate. |

| SMILES | CC1=C(C=CC=C1N=C=O)N=C=O |

| Canonical SMILES | CC1=C(C=CC=C1N=C=O)N=C=O |

| Boiling Point | 264 to 271 °F at 18 mmHg (EPA, 1998) BP: 129-133 °C at 18 mm Hg Specific gravity: 1.22 at 25 °C; BP: 250 °C; FP: 11.3-13.5 °C /80% 2,4:20% 2,6/ 264-271 °F |

| Colorform | Colorless to yellow liquid ... turns pale yellow on exposure to air |

| Flash Point | 270 °F for a 80% 2,4:20% 2,6 TDI mixture (EPA, 1998) |

| Melting Point | 68 to 72 °F for a 80% 2,4:20% 2,6 TDI mixture (EPA, 1998) 18.3 °C 68-72 °F |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

2,6-Diisocyanatotoluene belongs to the toluene diisocyanate (TDI) family, which includes two primary isomers: 2,4-TDI and 2,6-TDI. The compound’s molecular structure features a toluene backbone with isocyanate groups at the 2 and 6 positions, conferring distinct reactivity compared to its 2,4-isomer . Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Average Molecular Mass | 174.159 g/mol | |

| Monoisotopic Mass | 174.042927 g/mol | |

| Vapor Pressure (20°C) | 1.3 Pa | |

| Solubility | Acetone, Benzene |

The compound’s isocyanate groups exhibit high electrophilicity, enabling rapid reactions with nucleophiles such as water, alcohols, and amines. This reactivity underpins its utility in polymer chemistry but also necessitates careful handling due to associated health risks .

Synthesis and Manufacturing Processes

Industrial Production

2,6-Diisocyanatotoluene is synthesized via the phosgenation of 2,6-toluenediamine (TDA), a two-step process involving:

-

Nitration of Toluene: Toluene is nitrated to produce dinitrotoluene (DNT), which is subsequently hydrogenated to TDA.

-

Phosgenation: TDA reacts with phosgene () to yield 2,6-TDI .

Recent advancements focus on minimizing residual monomer content in TDI-based products. A patented method involves catalyzed trimerization at 55–120°C using phenolic catalysts, achieving monomer levels below 0.1% by weight . This process employs carbamic esters to deactivate catalysts post-reaction, preventing uncontrolled polymerization .

Process Optimization

Key parameters for efficient synthesis include:

Post-synthesis, residual monomers are removed via distillation or solvent extraction, ensuring compliance with safety standards .

Biomonitoring studies detect toluene diamines (TDAs) in plasma and urine of exposed workers, with elimination half-lives of 10–34 days .

Environmental Impact and Regulatory Status

Ecotoxicity

2,6-TDI hydrolyzes in water to form TDAs and carbon dioxide, posing risks to aquatic life. Its low biodegradability necessitates stringent wastewater treatment in production facilities .

Global Regulations

-

EU REACH: Requires authorization for TDI use, mandating closed-system handling .

-

US EPA: Lists TDI as a Hazardous Air Pollutant (HAP) under the Clean Air Act .

Recent Advances and Research Directions

Low-Monomer Formulations

Recent patents describe methods to reduce free TDI in trimers below 0.05%, enhancing product safety . Innovations include catalyst poisoning with methyl toluenesulfonate to halt trimerization precisely .

Alternative Synthesis Routes

Non-phosgene methods, such as catalytic carbonylation of nitro compounds, are under exploration to mitigate phosgene-related hazards .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume